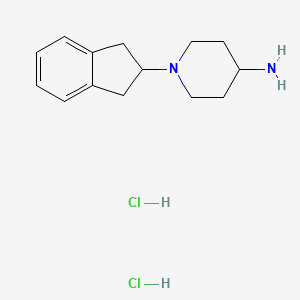

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c15-13-5-7-16(8-6-13)14-9-11-3-1-2-4-12(11)10-14;;/h1-4,13-14H,5-10,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYLWFYVCGNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound generally involves:

- Formation of the substituted piperidine scaffold.

- Introduction or preservation of the 2,3-dihydro-1H-indene moiety at the 1-position.

- Installation of the amino group at the 4-position of the piperidine ring.

- Conversion to the dihydrochloride salt to enhance stability and solubility.

Piperidine Ring Construction and Functionalization

The piperidine core can be efficiently accessed through aza-Michael reactions or other cyclization strategies starting from divinyl ketones or related precursors. A notable method includes:

Double aza-Michael reaction: This atom-efficient method uses divinyl ketones as starting materials to generate 4-piperidone intermediates substituted at position 2, which can be further elaborated to the target amine. This approach allows for stereochemical control and high yields and is supported by studies on donepezil analogues synthesis, which share similar piperidine scaffolds.

Reduction and amination steps: The 4-piperidone intermediate is typically reduced to the corresponding piperidin-4-amine. This can be achieved by catalytic hydrogenation or transfer hydrogenation methods, often employing palladium or platinum catalysts under mild conditions. Transfer hydrogenation using formaldehyde and acid in the presence of palladium on charcoal has been documented as an efficient route to methylated piperidines and related amines.

Formation of the Dihydrochloride Salt

The final step in the preparation is the conversion of the free base amine to its dihydrochloride salt, which enhances solubility and stability:

Summary Table of Key Preparation Steps

Research Findings and Analytical Confirmation

The synthetic intermediates and final compound are confirmed by multiple analytical techniques such as elemental analysis, high-resolution mass spectrometry, ^1H and ^13C NMR spectroscopy, and IR spectroscopy.

Spectral data show characteristic signals for the indane ring, methylene groups, and amino substituents, confirming the integrity of the target compound.

The use of protective groups and their simultaneous removal simplifies purification and improves overall yield.

Notes on Optimization and Green Chemistry Considerations

Ultrasonic irradiation and mild catalytic conditions have been shown to enhance yields and reduce reaction times in related multi-component syntheses, suggesting potential for process optimization.

The use of ambient temperature Grignard conditions and transfer hydrogenation avoids harsh reagents and extreme conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride is being explored for its potential as a pharmacophore in drug design, particularly targeting central nervous system (CNS) disorders. Its unique structure allows it to interact with neurotransmitter receptors, potentially leading to therapeutic effects.

Case Studies

- CNS Agents Development : Research has indicated that derivatives of this compound may exhibit activity against various neurological conditions, including depression and anxiety disorders.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in developing new synthetic methodologies.

Example Reactions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Lithium aluminum hydride | More saturated derivatives |

| Substitution | Alkyl halides | Various substituted amines |

Material Science

In material science, this compound is investigated for its potential role in developing novel materials with specific electronic or optical properties.

Applications

- Conductive Polymers : The compound's unique electronic properties may contribute to the development of advanced materials for electronics.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs share the piperidine-4-amine backbone but differ in substituents and pharmacological profiles:

Key Structural Insights :

- MDVN1001 incorporates a pyrrolopyrimidine core linked to indenyl and benzoxazine groups, enabling dual kinase inhibition, unlike the simpler indenyl-piperidine structure of the target .

Research Findings and Pharmacological Relevance

- Kinase Inhibition : MDVN1001 demonstrates dual inhibition of BTK and PI3Kδ, leveraging the indenyl group’s conformational stability for target engagement .

- Safety Advantages : The target compound’s lack of acute toxicity contrasts with pyrimidinyl analogs, suggesting broader utility in high-throughput screening .

- Structural Versatility : Substitutions at the piperidine 1-position (e.g., indenyl, nitrobenzyl) modulate solubility and bioactivity, guiding lead optimization in medicinal chemistry .

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with a dihydroindene moiety, which contributes to its biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes, influencing various metabolic pathways. For example, it has shown high affinity binding to several receptors, modulating their activity and impacting cellular responses .

- Cell Signaling : It affects key signaling molecules within cells, leading to alterations in gene expression and cellular metabolism .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its effects against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.24 - 0.97 | 0.97 - 3.9 |

| Escherichia coli | 0.24 - 0.97 | 0.97 - 3.9 |

These findings indicate that the compound may induce cell death through mechanisms such as apoptosis and cell cycle arrest .

Case Studies

- Study on Antifungal Activity : A study demonstrated that derivatives similar to 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine exhibited significant antifungal activities against Candida auris, with MIC values ranging from 0.24 to 0.97 µg/mL . The compounds disrupted the plasma membrane of the fungus, leading to cell death.

- Research on CNS Agents : The compound's potential as a pharmacophore in drug design has been explored, particularly for central nervous system (CNS) agents. Its ability to modulate neurotransmitter receptors suggests therapeutic applications in treating neurological disorders .

Research Applications

This compound is utilized in various fields:

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride to ensure experimental reproducibility?

- Methodological Answer :

-

Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

-

Storage : Keep in tightly sealed containers under dry, ventilated conditions (20–25°C). Avoid exposure to moisture, static electricity, or open flames .

-

Decontamination : For spills, use inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleaning agents to prevent unintended reactions .

Table 1: Critical Storage Parameters from Safety Data Sheets

Parameter Recommendation Source Temperature 20–25°C (dry) Container Material Chemical-resistant (e.g., glass) Ventilation Ensure continuous airflow

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR, focusing on indenyl and piperidinyl proton environments.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95% recommended for reproducibility) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]) and detect salt adducts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict thermodynamic feasibility .

-

Reaction Path Search : Employ the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for functionalizing the indenyl or piperidine moieties .

-

Experimental Validation : Cross-validate computational predictions with small-scale reactions (e.g., 0.1 mmol) under inert atmospheres (N/Ar) .

Table 2: Key Computational Parameters for Reaction Design

Parameter Tool/Value Purpose Basis Set B3LYP/6-31G(d) Geometry optimization Solvent Model SMD (acetonitrile) Solvation effects Energy Threshold ΔG < 20 kcal/mol Feasibility screening

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalytic studies?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 25–60°C) using UV-Vis spectroscopy to monitor absorbance shifts. Neutral to mildly acidic conditions (pH 4–7) are optimal for salt stability .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C recommended for high-temperature applications) .

- Catalytic Implications : Pair stability data with reaction kinetics (e.g., Arrhenius plots) to define operational limits for catalytic cycles .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Use tools like SciFinder or Reaxys to aggregate data, filtering by assay type (e.g., IC vs. EC) and purity thresholds.

- Dose-Response Reproducibility : Validate conflicting results via orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) under standardized conditions (pH 7.4, 37°C) .

- Structural Confounders : Screen for batch-to-batch variability (e.g., residual solvents via GC-MS) and hydrate/anhydrate forms (XRPD analysis) .

Methodological Frameworks for Experimental Design

Q. How can factorial design improve efficiency in optimizing reaction conditions for this compound?

- Methodological Answer :

- Variable Selection : Prioritize factors like temperature, catalyst loading, and solvent polarity using a 2 factorial design .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal yield/purity trade-offs. Software like Design-Expert simplifies this process .

- Case Study : For amination reactions, a 3-factor design (time, pressure, equivalents) reduced optimization cycles by 40% compared to one-variable-at-a-time (OVAT) approaches .

Q. What role do in silico toxicity models play in prioritizing derivatives for pharmacological testing?

- Methodological Answer :

- ADMET Prediction : Use platforms like SwissADME or ProTox-II to forecast permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .

- Structural Alerts : Flag derivatives with reactive groups (e.g., nitro or epoxides) using rule-based systems (e.g., Derek Nexus) .

- Validation Pipeline : Cross-check in silico predictions with zebrafish embryo toxicity assays (72-h LC) for rapid prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.